6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound listed in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process may include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions may result in a variety of substituted products with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a diagnostic tool.
Industry: 6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile could be utilized in industrial processes, including the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile can be identified based on their chemical structure and properties. Examples of similar compounds include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
This compound may possess unique properties that distinguish it from these similar compounds. These properties could include specific chemical reactivity, biological activity, or industrial applicability, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into its properties and potential uses. Further research and development could unlock new applications and enhance our understanding of this intriguing compound.
Properties
IUPAC Name |
6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-11-3-7-13(8-4-11)21-17-22-15(14(9-19)16(24)23-17)10-1-5-12(20)6-2-10/h1-8H,20H2,(H2,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRHBNNKPAFJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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